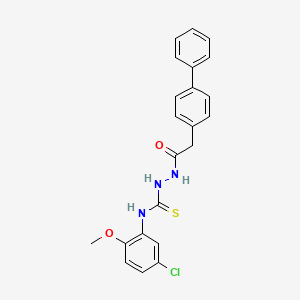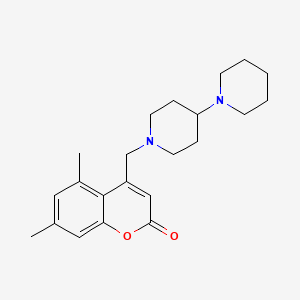![molecular formula C19H14BrNO3 B4840208 4-[2-(allyloxy)-5-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4840208.png)
4-[2-(allyloxy)-5-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one
Vue d'ensemble
Description
4-[2-(allyloxy)-5-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ABBPO, and its molecular formula is C20H16BrNO3. In
Mécanisme D'action
The mechanism of action of ABBPO is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. ABBPO has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body.
Biochemical and Physiological Effects:
ABBPO has been shown to have various biochemical and physiological effects on the body. In animal studies, ABBPO has been shown to improve cognitive function and memory retention. ABBPO has also been shown to have anti-inflammatory and antioxidant properties, which can help protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ABBPO is its versatility in various fields of scientific research. ABBPO has demonstrated excellent stability and solubility in various solvents, making it suitable for use in a wide range of experiments. However, one of the limitations of ABBPO is its relatively high cost, which can limit its availability for certain experiments.
Orientations Futures
There are several future directions for the research and development of ABBPO. One potential direction is the synthesis of ABBPO derivatives with improved properties, such as increased solubility or lower toxicity. Another direction is the investigation of the potential therapeutic applications of ABBPO in various diseases, such as Alzheimer's disease and cancer. Finally, the use of ABBPO in the development of new organic electronic devices and materials is also an exciting area of research.
Applications De Recherche Scientifique
ABBPO has shown potential applications in various fields of scientific research. One of the primary applications of ABBPO is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. ABBPO has also been used as a fluorescent probe in biological imaging studies, where it has demonstrated excellent photostability and low cytotoxicity.
Propriétés
IUPAC Name |
(4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3/c1-2-10-23-17-9-8-15(20)11-14(17)12-16-19(22)24-18(21-16)13-6-4-3-5-7-13/h2-9,11-12H,1,10H2/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEUVEYSGFEGQC-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4840147.png)
![4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B4840151.png)
![4-(2-isopropyl-6-methylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4840152.png)
![methyl 3-[2-(cyclopropylamino)-2-oxoethyl]-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4840155.png)
![2-{[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide](/img/structure/B4840159.png)

![ethyl 7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4840170.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4840176.png)
![7-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4840190.png)


![2-[(2-methoxyethyl)thio]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4840213.png)
![ethyl N-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-beta-alaninate](/img/structure/B4840216.png)